molecular formula C25H27ClN2O3S2 B12163918 4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12163918
M. Wt: 503.1 g/mol
InChI Key: FYTSDPNCAHKFBN-XLNRJJMWSA-N
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Description

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated acyl chloride under basic conditions.

    Introduction of the benzamide group: This step involves the reaction of the thiazolidinone intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the octyloxybenzylidene moiety: The final step involves the condensation of the intermediate with 4-octyloxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to the corresponding benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound’s antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new drugs or therapeutic agents.

    Medicine: Its anticancer activity has been studied, and it may be used in the development of new cancer treatments.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exerts its effects is not fully understood, but it is believed to involve multiple molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group may also contribute to the compound’s biological activity by interacting with specific proteins or nucleic acids. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can be compared with other similar compounds, such as:

    4-chloro-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide: This compound has a similar structure but with a hydrazide group instead of a thiazolidinone ring.

    4-chloro-N-(4-methoxybenzyl)benzamide: This compound lacks the thiazolidinone ring and the octyloxybenzylidene moiety, making it less complex.

    N-benzyl-4-chloroaniline: This compound has a simpler structure with only a benzyl and aniline group.

Properties

Molecular Formula

C25H27ClN2O3S2

Molecular Weight

503.1 g/mol

IUPAC Name

4-chloro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H27ClN2O3S2/c1-2-3-4-5-6-7-16-31-21-14-8-18(9-15-21)17-22-24(30)28(25(32)33-22)27-23(29)19-10-12-20(26)13-11-19/h8-15,17H,2-7,16H2,1H3,(H,27,29)/b22-17-

InChI Key

FYTSDPNCAHKFBN-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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